(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride
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Overview
Description
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of biological systems and the development of new biochemical assays.
Mechanism of Action
The mechanism of action of (2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. This property can be exploited in drug design to improve the bioavailability of pharmaceuticals. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in various organic synthesis reactions.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrolidine ring structure and are used in various biological applications.
Trifluoromethylpyridine: This compound is used in the synthesis of herbicides and other agrochemicals.
Uniqueness
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H11ClF3N |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
DYMIKKBFDSRYIU-NUBCRITNSA-N |
Isomeric SMILES |
C[C@@]1(CCCN1)C(F)(F)F.Cl |
Canonical SMILES |
CC1(CCCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
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